8-Méthoxy-2-méthyl-4(3H)-quinazolinone

Vue d'ensemble

Description

La 8-Méthoxy-2-méthyl-3H-quinazolin-4-one est un dérivé de la quinazolinone, une classe de composés reconnus pour leurs diverses activités biologiques. Les quinazolinones sont des composés hétérocycliques qui ont été largement étudiés en raison de leurs applications thérapeutiques potentielles, notamment leurs propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Utilized in the development of new materials and pharmaceuticals

Mécanisme D'action

Target of Action

The primary target of 8-Methoxy-2-methyl-4(3H)-quinazolinone is the mitochondria . The compound has been found to inhibit basal oxygen consumption rate in isolated mitochondria from Medicago sativa seedlings .

Mode of Action

8-Methoxy-2-methyl-4(3H)-quinazolinone interacts with its target, the mitochondria, by causing serious damage to their membrane potential (Δ Ψ m) in percentages greater than 50% at concentrations lower than 2 mM . This interaction results in the inhibition of the basal oxygen consumption rate .

Result of Action

The molecular and cellular effects of 8-Methoxy-2-methyl-4(3H)-quinazolinone’s action include the inhibition of basal oxygen consumption and serious damage to the mitochondrial membrane potential . These effects suggest that the compound may have cytotoxic properties.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 8-Méthoxy-2-méthyl-3H-quinazolin-4-one implique généralement la cyclisation de dérivés de l'acide anthranilique. Une méthode courante est la réaction de l'acide anthranilique avec l'anhydride acétique pour former des intermédiaires benzoxazinone, qui sont ensuite traités avec du méthanol et de l'iodure de méthyle pour introduire respectivement les groupes méthoxy et méthyle .

Méthodes de production industrielle

La production industrielle de la 8-Méthoxy-2-méthyl-3H-quinazolin-4-one suit des voies de synthèse similaires mais utilise souvent des conditions de réaction optimisées pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs, de températures contrôlées et de solvants spécifiques pour faciliter les réactions .

Analyse Des Réactions Chimiques

Types de réactions

La 8-Méthoxy-2-méthyl-3H-quinazolin-4-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents groupes fonctionnels.

Réduction : Les réactions de réduction peuvent modifier le cycle quinazolinone, conduisant à la formation de dihydroquinazolinones.

Substitution : Les groupes méthoxy et méthyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes, les agents alkylants et les nucléophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent diverses quinazolinones substituées, qui peuvent présenter différentes activités biologiques en fonction de la nature des substituants .

4. Applications de la recherche scientifique

Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.

Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Agent thérapeutique potentiel pour le traitement des infections et du cancer.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action de la 8-Méthoxy-2-méthyl-3H-quinazolin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut inhiber l'activité de certaines enzymes, ce qui conduit à la perturbation des processus cellulaires dans les micro-organismes et les cellules cancéreuses. De plus, il peut interagir avec des récepteurs impliqués dans les voies inflammatoires, exerçant ainsi des effets anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthyl-3H-quinazolin-4-one : Manque le groupe méthoxy, ce qui peut affecter son activité biologique.

8-Hydroxy-2-méthyl-3H-quinazolin-4-one : Contient un groupe hydroxyle au lieu d'un groupe méthoxy, ce qui conduit à des propriétés chimiques différentes.

8-Méthoxy-3H-quinazolin-4-one : Manque le groupe méthyle, ce qui peut influencer sa réactivité et ses effets biologiques

Unicité

La 8-Méthoxy-2-méthyl-3H-quinazolin-4-one est unique en raison de la présence de groupes méthoxy et méthyle, qui contribuent à ses propriétés chimiques et biologiques distinctes. Ces groupes fonctionnels peuvent améliorer sa solubilité, sa stabilité et son interaction avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

8-Methoxy-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone class, which has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in antimicrobial, anticancer, and antiviral therapies. The unique structural features of quinazolinones allow them to interact with various biological targets, leading to significant pharmacological effects.

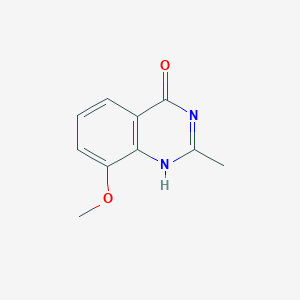

Chemical Structure and Properties

8-Methoxy-2-methyl-4(3H)-quinazolinone is characterized by a fused benzene and pyrimidine ring system, contributing to its biological activity. The presence of the methoxy group at the 8-position and a methyl group at the 2-position enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that 8-methoxy-2-methyl-4(3H)-quinazolinone demonstrates efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for 8-methoxy-2-methyl-4(3H)-quinazolinone against MRSA were reported to be as low as 4 μg/mL, indicating potent antibacterial activity .

- Mechanism of Action : The compound appears to inhibit bacterial growth by targeting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, it disrupts the integrity of the bacterial cell wall, leading to cell lysis .

Anticancer Activity

The anticancer potential of 8-methoxy-2-methyl-4(3H)-quinazolinone has also been investigated. Various studies have reported its effectiveness against different cancer cell lines.

- In Vitro Studies : In vitro assays demonstrated that this compound exhibits cytotoxicity against breast cancer and hepatocellular carcinoma cell lines. The IC50 values ranged from 10 to 20 μM, suggesting a significant potential for further development in cancer therapy .

- Synergistic Effects : In combination with other chemotherapeutic agents, such as piperacillin-tazobactam, it showed enhanced efficacy against resistant strains of cancer cells .

Antiviral Activity

While research on the antiviral properties of 8-methoxy-2-methyl-4(3H)-quinazolinone is limited, preliminary studies suggest potential activity against certain viral infections. Quinazolinones are known to exhibit activity against viral enzymes, which could hinder viral replication .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is influenced by their structural features. Modifications at specific positions can enhance or diminish their pharmacological effects.

| Position | Substituent | Effect on Activity |

|---|---|---|

| 2 | Methyl | Increases antibacterial potency |

| 8 | Methoxy | Enhances solubility and bioavailability |

| N3 | Various groups | Alters interaction with PBPs |

Case Studies

- Antimicrobial Resistance : A study evaluated the activity of 8-methoxy-2-methyl-4(3H)-quinazolinone against fluoroquinolone-resistant E. coli strains. The results indicated that this compound retained efficacy in these resistant strains, showcasing its potential as an alternative treatment option .

- Cytotoxicity in Cancer Models : Another investigation focused on the anticancer properties of this compound in mouse models of breast cancer. The findings revealed significant tumor reduction when treated with 8-methoxy-2-methyl-4(3H)-quinazolinone compared to control groups .

Propriétés

IUPAC Name |

8-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCBMSNYXIFTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OC)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444674 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-45-0 | |

| Record name | 8-methoxy-2-methyl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.